molecular formula C8H10F3N3 B1491252 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 2092716-84-0

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B1491252
CAS No.: 2092716-84-0
M. Wt: 205.18 g/mol
InChI Key: HDVAVFNNNLXZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H10F3N3 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in radical trifluoromethylation, a process crucial for the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of stable complexes, which can either inhibit or activate the enzyme’s activity, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it has been found to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of enzymes or receptors . This binding can result in either the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For example, its interaction with enzymes involved in radical trifluoromethylation can lead to the formation of stable radical intermediates, which are essential for the synthesis of various compounds .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects on cellular function. Over time, this compound has been observed to undergo degradation, which can influence its efficacy in biochemical reactions . Additionally, long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in cellular function . Threshold effects have also been observed, where a specific dosage is required to elicit a significant biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites within cells, leading to changes in metabolic activity . For example, its interaction with enzymes involved in radical trifluoromethylation can lead to the production of specific metabolites that are essential for cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound within specific cellular compartments . The distribution of this compound can influence its efficacy in biochemical reactions and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to its appropriate subcellular location .

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)6-3-7(12)14(13-6)4-5-1-2-5/h3,5H,1-2,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVAVFNNNLXZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.